molecular formula C19H22N2O6S B5868181 ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B5868181
M. Wt: 406.5 g/mol
InChI Key: PHZMPQCLBODHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It belongs to the amide class of local anesthetics and is used to block nerve impulses in a specific area of the body, resulting in temporary loss of sensation and pain relief.

Mechanism of Action

Ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in temporary loss of sensation and pain relief. It also has a vasodilatory effect, which allows for better blood flow to the affected area.
Biochemical and Physiological Effects:
ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have minimal systemic toxicity and is generally well-tolerated by patients. However, it can cause local side effects such as numbness, tingling, and swelling at the injection site. In rare cases, it can cause allergic reactions or systemic toxicity if too much is absorbed into the bloodstream.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is commonly used in laboratory experiments to study the effects of local anesthetics on nerve cells and pain pathways. Its advantages include its well-established safety profile and its ability to selectively block nerve impulses without affecting other physiological processes. However, its limitations include its short duration of action and its inability to penetrate the blood-brain barrier, which limits its use in studying central nervous system processes.

Future Directions

Future research on ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate could focus on developing new formulations or delivery methods to improve its efficacy and duration of action. It could also be studied for its potential use in the treatment of chronic pain and neuropathic pain. In addition, further research could be done to better understand its mechanism of action and the effects of local anesthetics on nerve cells and pain pathways.

Synthesis Methods

Ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can be synthesized by reacting 2-bromoethyl benzoate with N-(3-methoxyphenyl)glycine methyl ester in the presence of sodium hydride to form ethyl 2-{[N-(3-methoxyphenyl)glycyl]amino}benzoate. This compound is then reacted with methanesulfonyl chloride in the presence of triethylamine to form ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, which is the final product.

Scientific Research Applications

Ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its use in medical procedures, such as dental work, surgery, and labor and delivery. It is also used in veterinary medicine for local anesthesia in animals. In addition, ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been studied for its potential use in the treatment of chronic pain and neuropathic pain.

properties

IUPAC Name

ethyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-27-19(23)16-10-5-6-11-17(16)20-18(22)13-21(28(3,24)25)14-8-7-9-15(12-14)26-2/h5-12H,4,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMPQCLBODHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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